molecular formula C20H17N3O2S B2798371 (2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one CAS No. 302806-03-7

(2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one

Cat. No.: B2798371
CAS No.: 302806-03-7
M. Wt: 363.44
InChI Key: ZQDOPPIKSPIPEA-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z,5E)-2-((3,4-dimethylphenyl)imino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.44. The purity is usually 95%.
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Scientific Research Applications

Antifibrotic and Anticancer Activity

Thiazolidinone derivatives exhibit significant antifibrotic and anticancer activities. Their synthesis through efficient one-pot reactions and subsequent evaluation has revealed compounds with high antifibrotic activity levels, comparable to known drugs like Pirfenidone, without scavenging superoxide radicals. This highlights their potential as candidates for further testing in antifibrotic therapy (Kaminskyy et al., 2016).

Antimicrobial Activity

Several thiazolidinone compounds have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. Their structure-activity relationship has been elucidated, showing potential as new antimicrobial agents. For instance, isochromene and isoquinoline derivatives related to thiazolidinones have demonstrated antibacterial activity against gram-negative and gram-positive bacteria (Dabholkar & Tripathi, 2011).

Aldose Reductase Inhibitors

Thiazolidinone acetate derivatives have been synthesized and evaluated as inhibitors of aldehyde and aldose reductases, enzymes implicated in diabetic complications. Some derivatives showed high inhibitory potency, suggesting their utility in developing novel drugs for treating diabetic complications (Ali et al., 2012).

Antifungal Activity

The synthesis of thiazolidin-4-one derivatives and their evaluation for antifungal activity against agricultural fungi have identified compounds with higher fungicidal effects. This indicates their potential application in agricultural settings to combat fungal infections (Liu, Lieberzeit, & Anthonsen, 2000).

Anticancer Activity

Thiazolidinone derivatives have also been synthesized and screened for anticancer activity, with some compounds showing low to moderate activity across a broad spectrum of cancer cell lines. This includes selective action on leukemia, CNS cancer, renal cancer, ovarian cancer, etc., suggesting their potential as anticancer agents (Kaminskyy et al., 2015).

Properties

IUPAC Name

(5E)-2-(3,4-dimethylphenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-11-8-9-13(10-12(11)2)21-20-22-18(24)17(26-20)16-14-6-4-5-7-15(14)23(3)19(16)25/h4-10H,1-3H3,(H,21,22,24)/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDOPPIKSPIPEA-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=C3C4=CC=CC=C4N(C3=O)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\3/C4=CC=CC=C4N(C3=O)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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